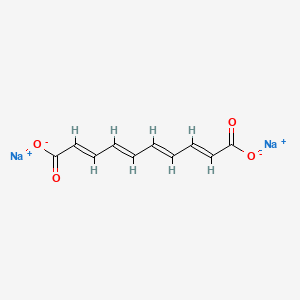
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt
Descripción general
Descripción
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt is an organic compound characterized by its conjugated diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deca-2,4,6,8-tetraenoic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene structure allows for specific binding interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid: The parent acid form of the compound.
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid potassium salt: A similar compound with potassium instead of sodium.
Uniqueness
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioic acid sodium salt is unique due to its specific sodium ion, which can influence its solubility and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
disodium;(2E,4E,6E,8E)-deca-2,4,6,8-tetraenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.2Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H,(H,11,12)(H,13,14);;/q;2*+1/p-2/b3-1+,4-2+,7-5+,8-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYVZPBJQJGNKF-HHVPUYGZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=CC(=O)[O-])C=CC=CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=C/C(=O)[O-])\C=C\C=C\C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















